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Compound of Interest

2-Bromo-1-cyclopropylpropan-1-
Compound Name:
one

Cat. No.: B1521246

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of 2-bromo-1-cyclopropylpropan-1-one, a
halogenated ketone of interest in synthetic organic chemistry. We will explore its structural and
chemical properties, logical synthetic pathways, characteristic reactivity, and essential safety
protocols. This guide is designed to equip laboratory professionals with the technical insights
required for its effective and safe utilization.

IUPAC Nomenclature, Structure, and
Physicochemical Properties

The formal IUPAC name for the compound is 2-bromo-1-cyclopropylpropan-1-one.[1][2] This
nomenclature precisely defines its molecular architecture: a three-carbon propane chain with a
ketone functional group at the first carbon (propan-1-one). This carbonyl carbon is directly
attached to a cyclopropyl ring. The second carbon of the propane chain holds a bromine atom.
This a-bromo ketone is a valuable synthetic intermediate due to the reactivity imparted by the
electron-withdrawing carbonyl group and the presence of a good leaving group (bromide) on
the adjacent carbon.

Molecular Structure

The structure features a chiral center at the second carbon (C2), the carbon atom bonded to
the bromine. Therefore, 2-bromo-1-cyclopropylpropan-1-one can exist as a racemic mixture
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of two enantiomers, (R)- and (S)-2-bromo-1-cyclopropylpropan-1-one.

Caption: 2D structure of 2-bromo-1-cyclopropylpropan-1-one.

Physicochemical Data Summary

The key identifiers and computed properties of the molecule are summarized below. This data
is essential for analytical characterization and regulatory documentation.

Property Value Source
IUPAC Name i:z:lmo-1-cyc|opropy|propan- o
Molecular Formula CeHoBroO [1][3]
Molecular Weight 177.04 g/mol [1112]
CAS Number 34650-66-3 [11[2]
Canonical SMILES CC(C(=0)Cc1ccu)bBr [11[3]
InChiKey NPNNSQQYZVWPMG- (3]

UHFFFAOYSA-N

Monoisotopic Mass 175.98368 Da [1]

Synthesis and Mechanistic Insights

The most direct and established method for synthesizing a-bromo ketones is through the a-
bromination of a parent ketone. For 2-bromo-1-cyclopropylpropan-1-one, the logical
precursor is 1-cyclopropylpropan-1-one. This reaction proceeds via an enol or enolate
intermediate, which then acts as a nucleophile to attack a bromine source.

Causality in Reagent Selection

The choice of brominating agent and reaction conditions is critical for achieving high yield and
selectivity while minimizing side reactions, such as polybromination.
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e Molecular Bromine (Brz2): Often used with an acid catalyst (like HBr or acetic acid) in a
suitable solvent (e.g., methanol, chloroform). The acid promotes the formation of the enol
tautomer, which is the active nucleophile in the reaction.

» N-Bromosuccinimide (NBS): A versatile and safer alternative to liquid bromine.[4] It is an
easy-to-handle solid and is often used with a radical initiator for allylic/benzylic bromination,
or with an acid/base catalyst for a-halogenation of ketones.

o Copper(ll) Bromide (CuBrz2): This reagent serves as both a Lewis acid catalyst and the
bromine source.[4] It promotes enolization and delivers bromine in a single step, often under
milder conditions than Br=.

Generalized Synthetic Workflow

The synthesis can be visualized as a two-stage process: enolization of the starting ketone
followed by electrophilic attack on the bromine source.
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Reagents:
D1l e - Brominating Agent (NBS, Br2)
(Start. 1-Cyclopropylpropan-1 one) - Solvent (e.g., CCla, CH:0H)

- Catalyst (optional, e.g., H*)

Y

Reaction Vessel
(Controlled Temperature)

Aqueous Workup
(e.g., Na2S203 wash to quench excess Brz)

Purification
(e.g., Column Chromatography)

Final Product:
2-Bromo-1-cyclopropylpropan-1-one

Click to download full resolution via product page

Caption: General experimental workflow for a-bromination.

Step-by-Step Experimental Protocol (lllustrative)

This protocol describes a representative synthesis using N-Bromosuccinimide.
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e Preparation: To a solution of 1-cyclopropylpropan-1-one (1.0 eq) in carbon tetrachloride
(CCla), add N-Bromosuccinimide (1.1 eq).

e |nitiation: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to promote enolization.

e Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting
ketone indicates reaction completion.

» Workup: After cooling to room temperature, filter the reaction mixture to remove the
succinimide byproduct.

e Quenching: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate
(Naz2S:203) to quench any unreacted bromine, followed by a wash with saturated sodium
bicarbonate (NaHCOs) and brine.

e Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate under reduced pressure.

« Purification: Purify the resulting crude oil by flash column chromatography on silica gel to
yield the pure 2-bromo-1-cyclopropylpropan-1-one.

Spectroscopic and Analytical Profile

While comprehensive experimental spectra are not widely published, a profile can be predicted
based on the structure and available data.

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula. Predicted
collision cross-section (CCS) values, which relate to the ion's shape and size, are available.[3]
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Adduct m/z (Predicted) CCS (A?) (Predicted)
[M+H]* 176.99095 131.3

[M+Na]* 198.97289 143.8

[M+NHa]* 194.01749 150.4

Data sourced from PubChem [3]

Expected Spectroscopic Features

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of
1690-1715 cm~1 corresponding to the C=0 (ketone) stretching vibration. A band for the C-Br
stretch would appear in the fingerprint region, typically around 500-600 cm~1.

'H NMR Spectroscopy: The proton spectrum would be complex but predictable. One would
expect to see signals for the cyclopropyl protons (a complex multiplet system, ~0.8-1.2 ppm),
a doublet for the methyl (CHs) group (~1.8 ppm), and a quartet for the methine (CH) proton
at the a-position (~4.5 ppm), which is shifted downfield by the adjacent bromine and carbonyl

group.

13C NMR Spectroscopy: Key signals would include the carbonyl carbon (~200 ppm), the a-
carbon bearing the bromine (~40-50 ppm), the methyl carbon (~20 ppm), and the carbons of
the cyclopropyl ring (~10-20 ppm).

Chemical Reactivity and Synthetic Applications

The primary utility of a-bromo ketones like 2-bromo-1-cyclopropylpropan-1-one stems from

their susceptibility to nucleophilic substitution reactions at the a-carbon.

SN2 Reaction Mechanism

This reaction predominantly proceeds through an SN2 (Substitution Nucleophilic Bimolecular)

mechanism.[4] This pathway involves a backside attack on the electrophilic a-carbon by a

nucleophile, leading to the displacement of the bromide ion in a single, concerted step.[4]

Causality: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br
bond, making the a-carbon highly electrophilic and thus susceptible to nucleophilic attack.
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o Stereochemistry: A key feature of the SN2 reaction is the inversion of stereochemistry at the
reaction center.[4] If a single enantiomer of the starting material were used, the product
would have the opposite configuration.

Caption: Generalized SN2 reaction at the a-carbon of a ketone.

This reactivity allows for the introduction of a wide array of functional groups (e.g., -OH, -OR, -
CN, -Ns, -SR) by selecting the appropriate nucleophile, making it a cornerstone for building
molecular complexity in drug discovery and materials science.

Safety, Handling, and Hazard Management

2-Bromo-1-cyclopropylpropan-1-one is a hazardous chemical that must be handled with
appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards according to the Globally Harmonized
System (GHS).[1]

Hazard Class GHS Code Signal Word Statement
Flammable Liquids H227 Warning Combustible liquid
Acute Toxicity, Oral H302 Warning Harmful if swallowed
Skin H315 Warning Causes skin irritation

Corrosion/Irritation

Serious Eye ] Causes serious eye
o H319 Warning L

Damage/Irritation irritation

STOT, Single May cause respirato
I H335 Warning ) .y- P i

Exposure irritation

Data sourced from

[1]
PubChem

Safe Handling Protocol
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Adherence to a strict safety protocol is mandatory when working with this and similar a-
halogenated ketones.

e Engineering Controls: Always handle this compound in a certified chemical fume hood to
ensure adequate ventilation and avoid inhalation of vapors.[5][6] An emergency eyewash
station and safety shower must be readily accessible.[6]

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

o Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g.,
nitrile). Gloves must be inspected before use and changed immediately if contaminated.[5]

o Respiratory Protection: If there is a risk of exceeding exposure limits, use a full-face
respirator with an appropriate cartridge.[5]

» Handling Procedures: Avoid all contact with skin, eyes, and clothing.[5] Do not breathe
vapors or mists.[6] Keep away from heat, sparks, and open flames.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents and bases.[7] Store locked up.[5]

» Disposal: Dispose of contents and container to an approved hazardous waste treatment
facility in accordance with all local, state, and federal regulations.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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